Diethyl 3-Bromobenzylphosphonate
Overview
Description
Diethyl 3-Bromobenzylphosphonate, also known as Diethyl m-bromobenzylphosphonate or [(3-Bromophenyl)methyl]phosphonic acid diethyl ester, is a chemical compound with the empirical formula C11H16BrO3P . It has a molecular weight of 307.12 .
Synthesis Analysis
Diethyl 3-Bromobenzylphosphonate can be synthesized by warming up 1-bromo-3-(bromomethyl)benzene to 120°C and then adding triethyl phosphite dropwise under stirring. The temperature is increased to 150°C, and the mixture is stirred for 6 hours and left to stand overnight at room temperature. The residue is then distilled to give the product .Molecular Structure Analysis
Diethyl 3-Bromobenzylphosphonate contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .Chemical Reactions Analysis
Diethyl 3-Bromobenzylphosphonate acts as a reagent in the conversion of benzylic and allylic alcohols to phosphonates . It can also undergo reactions with bis(2,2,6,6-tetramethyl-1-piperidyl)zinc in toluene at 20°C for 1 hour, followed by a reaction with 4-(benzoyloxy)morpholine with [2,2]bipyridinyl and copper dichloride in tetrahydrofuran and toluene at 20°C .Physical And Chemical Properties Analysis
Diethyl 3-Bromobenzylphosphonate is a liquid with a refractive index of n20/D 1.523 and a density of 1.343 g/mL at 25°C .Scientific Research Applications
Application in Antimicrobial Research
Specific Scientific Field
This research falls under the field of Organic Chemistry and Microbiology .
Summary of the Application
Diethyl Benzylphosphonates, including Diethyl 3-Bromobenzylphosphonate, have been synthesized and evaluated as potential antimicrobial agents .
Methods of Application or Experimental Procedures
The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product .
Results or Outcomes
Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics .
Safety And Hazards
Diethyl 3-Bromobenzylphosphonate is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .
properties
IUPAC Name |
1-bromo-3-(diethoxyphosphorylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNRCDDRDXWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-Bromobenzylphosphonate | |
CAS RN |
128833-03-4 | |
Record name | 128833-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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